molecular formula C14H13NO B8751700 n-(2-Benzylphenyl)formamide CAS No. 1557-41-1

n-(2-Benzylphenyl)formamide

Cat. No. B8751700
CAS RN: 1557-41-1
M. Wt: 211.26 g/mol
InChI Key: LLTHBNIJWIBGTE-UHFFFAOYSA-N
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Patent
US05552399

Procedure details

P2O5 (516.5 g) was added portionwise to H3PO4 (247.5 ml) and stirred under a N2 flow at room temperature. The mixture was stirred for 2 hours at 120° C., then cooled to 50° C. p-Xylene (1810 ml) was added, and stirring was continued for 15 minutes. POCl3 (83.3 g) was added, and stirring was continued for 10 minutes. N-[2-(phenylmethyl)phenyl]formamide (prepared as described in Helv. Chim. Acta 47(5) 1163-72 (1964)) (37.2 g) was added portionwise. The mixture was stirred for 30 minutes at 60°-70° C. Another portion of N-[2-(phenylmethyl)phenyl]formamide (74.3 g) was added portionwise, and the reaction mixture was stirred overnight at 100° C. The reaction mixture was cooled and the p-xylene layer was removed. Water (990 ml) was added slowly. The mixture was cooled with ice-water. A solution of KOH (1073 g) in water (2200 ml) was added over 2 hours. CH2Cl2 (500 ml) was added dropwise and the mixture was stirred vigorously during 15 minutes. The organic layer was separated. The aqueous layer was extracted twice with CH2Cl2. The combined organic layers were dried with MgSO4, filtered off and the solvent evaporated. The residue was purified by distillation yielding a mixed fraction. The mixed fraction was repurified twice by distillation, yielding 1.4 g of 11H-dibenz[b,e]azepine (interm. 9).
Name
Quantity
516.5 g
Type
reactant
Reaction Step One
Name
Quantity
247.5 mL
Type
reactant
Reaction Step One
Name
Quantity
83.3 g
Type
reactant
Reaction Step Two
Quantity
37.2 g
Type
reactant
Reaction Step Three
Quantity
74.3 g
Type
reactant
Reaction Step Four
Quantity
1810 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.OP(O)(O)=O.O=P(Cl)(Cl)Cl.[C:25]1([CH2:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2[NH:38][CH:39]=O)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>CC1C=CC(C)=CC=1>[CH:37]1[C:32]2[CH2:31][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=3[CH:39]=[N:38][C:33]=2[CH:34]=[CH:35][CH:36]=1

Inputs

Step One
Name
Quantity
516.5 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
247.5 mL
Type
reactant
Smiles
OP(=O)(O)O
Step Two
Name
Quantity
83.3 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
37.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=C(C=CC=C1)NC=O
Step Four
Name
Quantity
74.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=C(C=CC=C1)NC=O
Step Five
Name
Quantity
1810 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under a N2 flow at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at 120° C.
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at 60°-70° C
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at 100° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the p-xylene layer was removed
ADDITION
Type
ADDITION
Details
Water (990 ml) was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with ice-water
ADDITION
Type
ADDITION
Details
A solution of KOH (1073 g) in water (2200 ml) was added over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
CH2Cl2 (500 ml) was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously during 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation
CUSTOM
Type
CUSTOM
Details
yielding a mixed fraction
DISTILLATION
Type
DISTILLATION
Details
The mixed fraction was repurified twice by distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1=CC=CC=2N=CC3=C(CC21)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 4.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.